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1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione

Physicochemical profiling Lipophilicity Drug-likeness

1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione (CAS 2097913-71-6) is a synthetic small molecule (C18H21NO2; MW 283.4 g/mol) characterized by a 4-cyclopropylidenepiperidine moiety linked via an amide bond to a phenylbutane-1,4-dione scaffold. Its computed physicochemical profile includes an XLogP3-AA of 1.5, zero hydrogen bond donors, two hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 37.4 Ų.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 2097913-71-6
Cat. No. B2657972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione
CAS2097913-71-6
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESC1CC1=C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H21NO2/c20-17(16-4-2-1-3-5-16)8-9-18(21)19-12-10-15(11-13-19)14-6-7-14/h1-5H,6-13H2
InChIKeyUBYZTKNYQWHKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione (CAS 2097913-71-6): Procurement-Relevant Physicochemical Baseline


1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione (CAS 2097913-71-6) is a synthetic small molecule (C18H21NO2; MW 283.4 g/mol) characterized by a 4-cyclopropylidenepiperidine moiety linked via an amide bond to a phenylbutane-1,4-dione scaffold [1]. Its computed physicochemical profile includes an XLogP3-AA of 1.5, zero hydrogen bond donors, two hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 37.4 Ų [1]. The cyclopropylidene substituent introduces a distinct steric and electronic environment compared to saturated cyclopropyl- or unsubstituted piperidine analogs—a structural feature that has driven interest in cyclopropylidenepiperidine building blocks for drug discovery library design . However, quantitative biological activity data specific to this compound remain absent from the peer-reviewed primary literature, authoritative databases, and patent disclosures at the time of this analysis.

Drug-like physicochemical profile for assay design
Scaffold diversification in screening libraries
Conformational constraint research (cyclopropylidene)

Why Generic Substitution Fails for 1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione: The Evidence Gap


The central procurement risk for 1-(4-cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione is not that a better analog has been identified, but that no publicly available, comparator-based quantitative evidence exists to justify its selection over structurally related alternatives. The 4-cyclopropylidenepiperidine core is recognized as a versatile building block for medicinal chemistry ; however, the specific phenylbutane-1,4-dione conjugate has no reported IC50, Ki, EC50, selectivity profile, pharmacokinetic parameter, or in vivo efficacy endpoint that can be benchmarked against any close analog. In the absence of target engagement data, physicochemical property differences (e.g., the TPSA of 37.4 Ų and XLogP3-AA of 1.5 [1]) differentiate this compound from analogs with, for example, bromopyridinyl-piperidine or benzyloxymethyl-piperidine substituents that exhibit different lipophilicity-hydrophilicity balances; yet without biological context, these computational differences do not constitute actionable selection criteria. Until direct comparative data are generated, any substitution decision relying on assumed functional equivalence carries unquantifiable scientific risk.

Lack of comparative bioactivity data prevents target-based substitution.
Physicochemical differences (lipophilicity) are not actionable without matched biological context.
Cyclopropylidene geometry alters conformational entropy; functional impact unvalidated.

Quantitative Differentiation Evidence: 1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione vs. Structural Analogs


Physicochemical Differentiation: Computed LogP and TPSA vs. 1-Phenyl-4-piperidin-1-yl-butan-1,4-dione

1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione exhibits a computed XLogP3-AA of 1.5 and a TPSA of 37.4 Ų [1]. By comparison, the unsubstituted piperidine analog 1-phenyl-4-piperidin-1-yl-butan-1,4-dione (C15H19NO2, MW 245.32) is predicted to have a lower XLogP (~0.9–1.1) and comparable TPSA (37.4 Ų) due to the absence of the cyclopropylidene group. The cyclopropylidene substituent increases the carbon count by three, adding approximately 0.4–0.6 log units of lipophilicity without altering hydrogen-bonding capacity, a property profile that may favor membrane permeability in cell-based assays where moderate lipophilicity is advantageous.

Lipophilicity vs. unsubstituted analog
Class-level inference
XLogP3-AA 1.5 (target) vs ~0.9–1.1 (piperidine analog)
Reported lipophilicity difference may affect assay partitioning; biological significance unvalidated.
Computed values; comparator estimated. No target data.
Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Flexibility vs. 1-(4-Cyclopropylpiperidin-1-yl)-4-phenylbutane-1,4-dione

The target compound contains four rotatable bonds [1], reflecting the linear phenylbutane-1,4-dione linker and the exocyclic cyclopropylidene attachment. In the hypothetical saturated analog 1-(4-cyclopropylpiperidin-1-yl)-4-phenylbutane-1,4-dione, the cyclopropyl-to-piperidine connection becomes a single bond, increasing the rotatable bond count to five and introducing an sp³ stereocenter at the 4-position of the piperidine ring. The cyclopropylidene (C=CH₂ equivalent) locks the cyclopropane ring into a fixed planar exocyclic geometry, reducing conformational entropy and potentially altering binding kinetics if a protein target is engaged—though no target has been identified for this compound.

Rotatable bonds vs. saturated analog
Supporting evidence
4 rotatable bonds (target) vs ~5 (saturated analog); exocyclic double bond restricts conformation
Reduced flexibility may alter binding kinetics; requires target validation.
Structural inference; no binding data.
Conformational analysis Ligand efficiency Scaffold diversity

Scaffold Novelty Assessment: Cyclopropylidenepiperidine as a Privileged Building Block vs. Saturated Piperidine Analogs

The 4-cyclopropylidenepiperidine substructure has been explicitly highlighted as an advanced building block for drug discovery, with a dedicated synthetic library reported by Enamine Ltd. . This scaffold introduces sp² character at the 4-position of the piperidine ring, enabling geometric isomerism and distinct vectorial presentation of substituents compared to both saturated 4-cyclopropylpiperidine and N-cyclopropylpiperidine analogs. In fragment-based screening campaigns, such three-dimensional, shape-diverse scaffolds often yield higher hit rates against challenging targets (e.g., protein-protein interactions) than flat aromatic systems—though this class-level inference has not been experimentally validated for the specific phenylbutane-1,4-dione conjugate.

Scaffold novelty
Class-level inference
Cyclopropylidenepiperidine provides sp² character and distinct 3D topology vs. saturated piperidines.
Scaffold novelty supports library diversity; no target-specific activity reported.
Source absent; class-level claim.
Medicinal chemistry Scaffold hopping Chemical biology Fragment-based drug discovery

Evidence-Supported Application Scenarios for 1-(4-Cyclopropylidenepiperidin-1-yl)-4-phenylbutane-1,4-dione


Chemical Biology Screening Library Diversification

Given the recognized value of cyclopropylidenepiperidine scaffolds in drug discovery library design [1], this compound is most appropriately procured as a diversity-oriented screening component. Its moderate lipophilicity (XLogP3-AA 1.5) and low TPSA (37.4 Ų) position it within oral drug-like chemical space, making it suitable for phenotypic screening campaigns where scaffold novelty, rather than pre-defined target engagement, is the selection criterion. Users should note that no target-specific activity data exist to guide concentration ranges; empirical dose-response optimization is required.

Physicochemical Probe for Membrane Permeability Structure-Activity Relationship (SAR) Studies

The computed physicochemical profile—specifically XLogP3-AA 1.5, zero H-bond donors, two H-bond acceptors, and TPSA 37.4 Ų [1]—places this compound in a favorable region of common oral drug-likeness filters (e.g., Veber rules). It could serve as a neutral-physicochemical-reference compound in parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability SAR series where the phenylbutane-1,4-dione linker is systematically varied. Procurement is advised only when the research question explicitly involves correlating cyclopropylidene geometry with passive permeability.

Synthetic Methodology Development and Building-Block Validation

The 4-cyclopropylidenepiperidine moiety is a non-trivial synthetic target requiring Wittig or related olefination chemistry for installation [1]. This compound may be procured as an analytical reference standard for validating synthetic routes to cyclopropylidenepiperidine-containing libraries, or as a starting material for further derivatization at the pendant phenyl ring. Its utility in this context depends on the availability of comprehensive certificates of analysis (CoA) confirming identity and purity, rather than on biological performance metrics.

Cautionary Note: Not Suitable for Target-Based Procurement

No peer-reviewed IC50, Ki, EC50, or selectivity data are available for this compound against any molecular target. Users seeking a validated inhibitor, agonist, or chemical probe for a specific protein should not procure this compound under the assumption of unverified biological activity. Any procurement decision predicated on target engagement must be supported by internally generated data or newly published evidence post-dating this analysis.

Application
Selection Property
Validation Focus
Screening library diversification
Scaffold three-dimensionality and drug-like profile
Empirical dose-response optimization; target-agnostic screening
Membrane permeability SAR probe
Computed lipophilicity and TPSA within Veber rules
PAMPA/Caco-2 permeability correlation with cyclopropylidene geometry
Synthetic methodology development
Cyclopropylidenepiperidine as non-trivial synthetic target
CoA identity/purity; Wittig olefination validation
Target-based procurement
Validated bioactivity data (IC50/Ki) absent
Generate target engagement data prior to target-based use
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